molecular formula C10H11N3S B3033151 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 89250-32-8

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B3033151
CAS No.: 89250-32-8
M. Wt: 205.28 g/mol
InChI Key: LRKWHBKBCOTUJJ-UHFFFAOYSA-N
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Description

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    N-Methylation: The N-methylation of the thiazole ring nitrogen can be carried out using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-aminophenyl)benzonitrile: Similar in structure but with a nitrile group instead of the thiazole ring.

    4-(3-aminophenyl)-N-methyl-1,3-oxazole-2-amine: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3S. The compound features a thiazole ring, an amino group on a phenyl ring, and a methyl group that enhances its solubility and biological activity compared to other thiazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that it may be more potent than traditional antibiotics like ampicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited high potency against resistant cancer cell lines, including melanoma and pancreatic cancer. The lead compound in this series induced apoptosis and autophagy in cancer cells and significantly reduced tumor growth in vivo in mouse models .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with amino-substituted phenyl compounds. Various synthetic routes have been explored to optimize yield and purity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the amino group and the methyl substitution on the thiazole ring are crucial for enhancing biological activity. Compounds with similar structures but different substitutions were tested to evaluate their efficacy:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleBasic thiazole structureAntimicrobial, anticancer
4-AminothiazoleSimilar amino substitutionAntimicrobial
5-ThiazolylureasUrea linkage with thiazoleAnticancer properties

Notably, the unique combination of polar and non-polar groups in the structure contributes to its enhanced activity against targeted biological pathways .

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines reported IC50 values for this compound derivatives ranging from 0.36 to 0.86 μM, indicating potent antiproliferative effects .
  • In Vivo Studies : In xenograft models using A375 melanoma cells, treatment with the lead compound resulted in significant tumor size reduction compared to controls .

Properties

IUPAC Name

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-12-10-13-9(6-14-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKWHBKBCOTUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363206
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89250-32-8
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide (33.5 g) and 10% hydrochloric acid (500 ml) was refluxed for 48 hours. After cooling, the solution was made alkaline with 10% sodium hydroxide and the precipitate was filtered off, washed with water and dried to give 16.5 g of 2-methylamino-4-(3-amino-phenyl)-thiazole; M.p. 118°-121° C. 2-Methylamino-4-(4-amino-phenyl)-thiazole; M.p. 178°-180° C., was prepared in analogous manner, starting from the appropriate carbamate derivative.
Name
ethyl N-[3-(2-methylamino-4-thiazolyl)-phenyl]-carbamate hydrobromide
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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